SSVFVADPK-(Lys-13C6,15N2)

Food Authentication Absolute Quantification (AQUA) LC-MS/MS

Quantifying rabbit skeletal muscle in processed foods via LC-MS/MS requires an internal standard indistinguishable from the endogenous analyte except by mass. Unlabeled SSVFVADPK co-elutes with identical m/z, precluding discrimination; deuterated variants introduce retention time shifts and ionization bias. SSVFVADPK-(Lys-13C6,15N2) resolves this with a precise +8 Da mass shift from C-terminal 13C6/15N2 labeling, ensuring matched chromatographic behavior and ionization efficiency while enabling unambiguous SRM/MRM quantitation via the AQUA strategy. • Validated LOQ: 0.57-1.17 ng/mg in processed meat matrices • ≥98% purity with fully characterized isotopic enrichment • Compatible with multi-species meat authentication panels (rabbit, chicken, pork, beef)

Molecular Formula C43H68N10O14
Molecular Weight 957.0 g/mol
Cat. No. B12381075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSVFVADPK-(Lys-13C6,15N2)
Molecular FormulaC43H68N10O14
Molecular Weight957.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N
InChIInChI=1S/C43H68N10O14/c1-22(2)33(51-37(60)28(18-25-12-7-6-8-13-25)48-41(64)34(23(3)4)52-38(61)30(21-55)50-36(59)26(45)20-54)40(63)46-24(5)35(58)49-29(19-32(56)57)42(65)53-17-11-15-31(53)39(62)47-27(43(66)67)14-9-10-16-44/h6-8,12-13,22-24,26-31,33-34,54-55H,9-11,14-21,44-45H2,1-5H3,(H,46,63)(H,47,62)(H,48,64)(H,49,58)(H,50,59)(H,51,60)(H,52,61)(H,56,57)(H,66,67)/t24-,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1/i9+1,10+1,14+1,16+1,27+1,43+1,44+1,47+1
InChIKeyJIMHBKLTUSGWDO-ITKLQJECSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSVFVADPK-(Lys-13C6,15N2) Overview


SSVFVADPK-(Lys-13C6,15N2) is a synthetic tryptic peptide corresponding to a rabbit skeletal muscle-specific protein marker, labeled with stable heavy isotopes of carbon (13C6) and nitrogen (15N2) at the C-terminal lysine residue [1]. With a molecular weight of 957.00 g/mol (8 Da heavier than the unlabeled SSVFVADPK peptide, which has a molecular weight of approximately 949 Da) [1], this compound serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows . It is specifically designed for the absolute quantification (AQUA) strategy, a gold-standard approach in targeted proteomics that enables precise determination of endogenous peptide concentrations by isotope dilution [1][2].

Why SSVFVADPK-(Lys-13C6,15N2) Is Irreplaceable


In targeted quantitative proteomics, the internal standard must be chemically and physically indistinguishable from the endogenous analyte except for a defined mass difference [1][2]. Unlabeled SSVFVADPK cannot serve as an internal standard because it co-elutes and produces identical m/z signals, making it impossible to differentiate analyte from standard in the mass spectrometer [1][3]. Conversely, generic isotope-labeled peptides with different sequences or labeling patterns (e.g., deuterium labeling, alternative labeling positions, or different peptides from the same protein) introduce retention time shifts, differential ionization efficiency, or altered fragmentation behavior—compromising the accuracy and reproducibility of quantification [2][4]. For absolute quantification of rabbit skeletal muscle content in processed food or biological matrices, the precise sequence identity and the specific +8 Da mass shift conferred by Lys-13C6,15N2 labeling are non-negotiable requirements [1][3].

SSVFVADPK-(Lys-13C6,15N2) Quantitative Evidence


Absolute Quantification vs. Unlabeled Peptide

In a validated LC-MS/MS method for quantifying rabbit meat content in highly processed foods, the SSVFVADPK-(Lys-13C6,15N2) heavy peptide enabled absolute quantification with a limit of detection (LOD) of 0.17–0.35 ng/mg and a limit of quantification (LOQ) of 0.57–1.17 ng/mg across six target peptides [1]. In contrast, the unlabeled SSVFVADPK peptide (m/z 475.2533) is detectable only in discovery-mode LC-QTOF-MS/MS workflows and cannot provide absolute concentration values without a matched heavy internal standard [2]. The method using the heavy-labeled peptide successfully identified one adulterated sample containing undeclared rabbit liver among 15 tested commercial products [1].

Food Authentication Absolute Quantification (AQUA) LC-MS/MS

13C/15N vs. Deuterium Labeling

Peptides labeled with 13C and 15N at lysine or arginine residues (Δm = +8 Da or +10 Da) exhibit near-identical chromatographic retention time and ionization efficiency to their unlabeled counterparts—a prerequisite for accurate isotope dilution quantification [1][2]. In contrast, deuterium (2H)-labeled peptides often show retention time shifts due to the kinetic isotope effect, which can cause the heavy and light peptides to elute at different times, introducing quantification error [3]. Additionally, AQUA with single-point 13C/15N-labeled peptide standards enables absolute quantification (ng/mg or fmol/μg) with typical method validation recovery rates of 80–120%, whereas relative quantification methods such as iTRAQ/TMT are susceptible to ratio compression and SILAC is limited to cell culture models [4][5].

Quantitative Proteomics AQUA Strategy Isotope Dilution

Rabbit-Specific Biomarker Validation

SSVFVADPK was identified as one of only three heat-stable peptide markers consistently detected in all investigated rabbit pâté samples (5–85% rabbit meat content) among 49 candidate peptides from 23 myofibrillar and sarcoplasmic proteins [1]. This sequence does not match any known protein from chicken, pork, beef, or lamb, establishing it as a rabbit-specific authentication marker [1]. In method validation studies, SSVFVADPK demonstrated superior quantitative performance for rabbit meat detection (4.48% ± 0.15 measured at 5% w/w spiked level; 44.15% ± 1.21 at 50% w/w) compared to other rabbit-specific peptides including AFFGHYLYEVAR (3.12% ± 0.64 and 38.31% ± 2.85, respectively) and LQLYSQFLGK (3.52% ± 0.30 and 39.56% ± 4.73) [2].

Food Fraud Detection Species Authentication Peptide Biomarker

Purity and Analytical Quality Control

Commercially available SSVFVADPK-(Lys-13C6,15N2) (InvivoChem Cat No. V90720; MedChemExpress Cat No. HY-163424S) is supplied with a purity specification of ≥98% as determined by HPLC, accompanied by full analytical characterization including ESI-MS molecular weight confirmation and certificate of analysis . In contrast, unlabeled custom peptide synthesis from general providers may be offered at lower purity grades (e.g., 95%) without isotopic enrichment verification . For AQUA workflows, the use of ≥98% purity heavy peptide standards minimizes quantification bias from impurities that co-elute and contribute to MS signal [1].

Quality Control Method Validation Analytical Specifications

Applications of SSVFVADPK-(Lys-13C6,15N2)


Rabbit Meat Authenticity Testing

SSVFVADPK-(Lys-13C6,15N2) serves as the heavy internal standard for LC-MS/MS absolute quantification of rabbit skeletal muscle content in highly processed foods such as pâtés, sausages, and canned products. The validated method achieves LOQ values of 0.57–1.17 ng/mg and successfully identified adulterated samples containing undeclared rabbit liver in commercial products [1]. This workflow meets the evidentiary standards required for food fraud investigations and regulatory compliance.

Multi-Species Meat Quantification

In multi-species meat authentication workflows, SSVFVADPK-(Lys-13C6,15N2) is used alongside other species-specific heavy-labeled peptide standards (e.g., chicken-specific MTEEEVEELMK, DLFDPVIQDR) to simultaneously quantify rabbit, chicken, pork, and beef content in complex meat mixtures [1]. The method demonstrated quantitative recovery accuracy of 44.15% ± 1.21 at 50% rabbit meat content and successfully detected undeclared chicken in two commercial pâté samples [1][2].

Method Development and Biomarker Validation

This heavy peptide standard enables the development and validation of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for rabbit protein quantification in complex biological matrices. The AQUA strategy using Lys-13C6,15N2-labeled peptides provides the precision and accuracy required for biomarker validation studies, including assessment of protein expression changes, determination of limit of detection, and establishment of linear dynamic range [1].

QC Standard for Rabbit Biological Products

For manufacturers of rabbit-derived biological materials (e.g., antibodies raised in rabbits, rabbit serum proteins, or rabbit tissue extracts), SSVFVADPK-(Lys-13C6,15N2) provides a quantitative reference standard to verify lot-to-lot consistency of rabbit protein content. The ≥98% purity and fully characterized isotopic enrichment support use as a calibration standard in QC release testing [1].

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